REACTION_CXSMILES
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CC.[CH2:3]=[CH:4][CH2:5]/[CH:6]=[CH:7]\[CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]1[CH:23]=[C:22]([OH:24])[CH:21]=[CH:20][CH:19]=1.[CH:25]([O-])([O-])[O:26]CC>>[CH2:17]([C:18]1[CH:23]=[C:22]([OH:24])[C:21](=[CH:20][CH:19]=1)[CH:25]=[O:26])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH3:3]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the ether removed by distillation so that the temperature
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Type
|
CUSTOM
|
Details
|
rises to 100° C
|
Type
|
TEMPERATURE
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Details
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After refluxing for three hours
|
Duration
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3 h
|
Type
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TEMPERATURE
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Details
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warmed
|
Type
|
CUSTOM
|
Details
|
the hydrolysis of the intermediate acetal
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
Etheral extraction and recovery
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
the formylated product, 4-pentadecylsalicylaldehyde which is separated by chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCC)C=1C=C(C(C=O)=CC1)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |